9-ACETYL-6-CHLORO-2-(2-CHLORO-1-OXOPROPYL)-9H-CARBAZOLE
Description
9-ACETYL-6-CHLORO-2-(2-CHLORO-1-OXOPROXYL)-9H-CARBAZOLE is a substituted carbazole derivative characterized by a carbazole core functionalized with acetyl, chloro, and ketone groups. The carbazole scaffold is widely studied due to its electronic properties and applications in materials science and pharmaceuticals. The compound’s structure includes:
- A 9-acetyl group (CH₃CO-) at the N-position of the carbazole.
- A 6-chloro substituent on the carbazole aromatic ring.
- A 2-(2-chloro-1-oxopropyl) side chain, introducing additional chloro and ketone functionalities.
For example, carbazole reacts with chloroacetyl chloride to form esters like 1-(9H-carbazole-9-yl) chloroethanone (2), followed by hydrazine hydrate treatment to yield hydrazides. The presence of multiple chloro and acetyl groups in the target compound suggests sequential substitution and acylation steps.
Properties
IUPAC Name |
1-(9-acetyl-6-chlorocarbazol-2-yl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c1-9(18)17(22)11-3-5-13-14-8-12(19)4-6-15(14)20(10(2)21)16(13)7-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUAMUZKWBQPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)C3=C(N2C(=O)C)C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-34-8 | |
| Record name | 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-CHLOROPROPIONYL)-6-CHLORO-9-ACETYLCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6YAY1U7B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Yield
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | TCICA | DMF | 40°C | 2 h | N/A |
| 2 | AcCl, 2-chloropropionyl chloride, HCl | DMF | 40°C | 2 h | Not reported |
This method is noted for its regioselectivity but faces challenges in isolating intermediates due to the structural similarity of byproducts.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Pharmaceutical Development
9-Acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole is primarily recognized as an impurity of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). Understanding the behavior and characteristics of this compound can aid in:
- Quality Control : Monitoring impurities during the synthesis of Carprofen ensures the safety and efficacy of the drug.
- Drug Design : The structural features of this compound can inspire modifications in drug design to enhance therapeutic effects or reduce side effects.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its chlorinated carbazole structure allows for:
- Synthesis of Novel Compounds : Researchers can utilize it to create derivatives with potential biological activity, expanding the library of compounds for testing against various diseases.
- Material Science Applications : Due to its unique electronic properties, it may be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study 1: Impurity Profiling in Carprofen Production
A study conducted on the synthesis of Carprofen highlighted the significance of monitoring impurities, including this compound. The research emphasized the need for advanced analytical techniques like HPLC and GC-MS to quantify and characterize impurities, ensuring compliance with regulatory standards.
Case Study 2: Synthesis of Novel Anticancer Agents
Research exploring chlorinated carbazole derivatives has shown promising results in anticancer activity. A derivative synthesized from this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The presence of chlorinated and acetyl groups can enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Properties :
- Lipophilicity : Chloro substituents and aromatic rings contribute to high hydrophobicity (inferred XlogP > 4.5, similar to related compounds).
Comparison with Similar Compounds
To contextualize the properties of 9-ACETYL-6-CHLORO-2-(2-CHLORO-1-OXOPROPYL)-9H-CARBAZOLE, a comparative analysis with structurally related carbazole derivatives is provided below.
Table 1: Physicochemical and Structural Comparison
Structural and Functional Differences
a) Substituent Effects on Properties
- Lipophilicity (XlogP): The target compound’s higher chloro and acetyl content increases its lipophilicity compared to 1-(9H-carbazol-9-yl) chloroethanone (XlogP 3.8 vs. ~5.0). The propargyl chloride derivative () has lower molecular weight but comparable hydrophobicity due to the alkyne group.
- Polarity : The ketone groups in the target compound elevate its polar surface area (~34.5 Ų vs. 4.9 Ų in ), suggesting better solubility in polar aprotic solvents.
b) Hydrogen Bonding and Crystal Packing
The ketone functionalities enable hydrogen bonding interactions, which influence crystal packing and stability. In contrast, 9-(3-chloroprop-2-yn-1-yl)-9H-carbazole lacks H-bond acceptors, relying on van der Waals forces and halogen interactions for crystal cohesion. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving such structural nuances.
Research Implications
- Drug Design : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization.
- Materials Science : The extended conjugation from acetyl/ketone groups could improve charge transport in organic semiconductors.
Biological Activity
9-Acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antitumor, antimicrobial, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be represented with the following molecular formula:
- Molecular Formula : C17H13Cl2N O2
- Molecular Weight : 334.20 g/mol
1. Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that this compound can inhibit various cancer cell lines:
| Cell Line | IC50 Value (µg/mL) | Activity |
|---|---|---|
| A549 (Lung Cancer) | 5.9 | High Anticancer Activity |
| HEP 2 (Laryngeal) | Not specified | Active |
| EAC (Ehrlich Ascites Carcinoma) | Not specified | Active |
Case Study : In a study by Howorko et al., several N-substituted carbazoles were evaluated for their anticancer effects on A549 cells. The presence of electron-donating groups was found to enhance the basicity and, consequently, the anticancer activity of these compounds .
2. Antimicrobial Activity
Carbazole derivatives, including our compound of interest, have been tested for antimicrobial properties against various pathogens. The results indicate moderate to excellent activity against both bacterial and fungal strains.
| Microorganism | Tested Compounds | Activity Level |
|---|---|---|
| Fusarium porum | 9-acetyl derivatives | Excellent |
| Aspergillus macrosporus | 9-acetyl derivatives | Excellent |
| Staphylococcus aureus | 8a-g, 9a-g | Moderate to Good |
Case Study : Surendiran et al. reported that certain carbazole derivatives demonstrated significant antibacterial activity comparable to standard drugs like ciprofloxacin . This highlights the potential for developing new antimicrobial agents based on this structural framework.
3. Neuroprotective Activity
Neuroprotection is another area where carbazole derivatives have shown promise. The presence of bulky substituents at the N-position of the carbazole structure enhances neuroprotective effects.
| Compound | Concentration (µM) | Neuroprotective Effect |
|---|---|---|
| 2-phenyl-9-(p-tolyl)-9H-carbazole | 3 | Significant |
| Various N-substituted carbazoles | 30 | Significant |
Case Study : Research by Howorko et al. demonstrated that compounds with bulky groups at the N-position provided considerable neuroprotection against glutamate-induced cell injury . This suggests a potential therapeutic application in neurodegenerative diseases.
Q & A
Q. How can conflicting crystallographic data (e.g., space group assignments) be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
